CAY10502 is classified as an indole derivative, specifically a 1-indol-1-yl-propan-2-one. It was first synthesized and characterized in a study published in the Journal of Medicinal Chemistry, highlighting its potential as an inhibitor of human cytosolic phospholipase A2α . The compound is commercially available from Cayman Chemical, which provides detailed product information and analytical data for each batch .
The synthesis of CAY10502 involves several key steps that focus on constructing the indole framework and introducing the propan-2-one moiety. The detailed synthetic route typically includes:
The specific conditions, such as temperature, reaction time, and solvents used during these steps, are critical for achieving optimal yields and purity levels.
CAY10502 features a complex molecular structure characterized by its indole ring system and propan-2-one side chain. Key structural details include:
Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CAY10502 during synthesis.
CAY10502 primarily participates in biochemical reactions where it acts as an inhibitor of cytosolic phospholipase A2α. The inhibition mechanism involves:
The compound has been tested in various biological assays to evaluate its efficacy in modulating inflammatory pathways .
The mechanism of action for CAY10502 revolves around its ability to inhibit cytosolic phospholipase A2α. Upon administration:
Studies have demonstrated that treatment with CAY10502 can significantly alter inflammatory markers in cell culture models .
CAY10502 exhibits several notable physical and chemical properties:
These properties are crucial for determining appropriate formulation strategies for potential therapeutic applications.
CAY10502 has been investigated for various scientific applications, particularly in:
cPLA2α is an 85-kDa protein comprising two functional domains:
Table 1: Key Structural and Functional Features of cPLA2α
Feature | Description | Functional Consequence |
---|---|---|
C2 Domain | Binds 2 Ca²⁺ ions; hydrophobic residues in CBLs interact with membranes | Ca²⁺-dependent translocation to Golgi/ER/nuclear envelope |
Catalytic Dyad | Ser228-Asp549 (lacks classical triad) | Nucleophilic attack on sn-2 ester bond of phospholipids |
Lid Region | Residues 415–432; covers active site | Opens upon membrane binding to expose catalytic pocket |
Phosphorylation Sites | Ser505 (ERK/p38 target), Ser727 (MNK1 target), Ser515 (CaMKII target) | Enhances catalytic activity and membrane residence time |
PIP₂ Binding Site | Basic residues (Lys488/Lys541/Lys543/Lys544) in catalytic domain | Augments catalytic efficiency without affecting membrane translocation |
cPLA2α activation is a multi-step process:
Liberated arachidonic acid is metabolized via:
These eicosanoids drive inflammation by:
Table 2: Pathological Consequences of cPLA2α-Driven Signaling
Disease Context | cPLA2α-Dependent Mechanism | Key Mediators |
---|---|---|
Retinopathy | Hypoxia → cPLA2α phosphorylation → VEGF/PGE₂ release → retinal neovascularization | VEGF, PGE₂ |
Rheumatoid Arthritis | TLR2 activation → cPLA2α phosphorylation → PGE₂/interleukin 6 release → synovitis | PGE₂, interleukin 6, interleukin 8 |
Neuroinflammation | Glutamate/cytokine signaling → cPLA2α activation → eicosanoids/ROS → neuronal damage | Leukotrienes, prostaglandins, ROS |
Cancer Progression | Growth factor signaling → cPLA2α → AA release → pro-angiogenic/metastatic mediators | PGE₂, VEGF, lysophosphatidic acid |
CAY10502 (C₃₀H₃₇NO₇; molecular weight 523.62 g/mol) is a synthetic inhibitor characterized by:
Key Research Applications and Findings:1. Retinal Angiogenesis:- In rat Müller cells, CAY10502 (5–50 nM) suppressed hypoxia-induced prostaglandin E₂ and vascular endothelial growth factor production by 68.6% and 46.6%, respectively [4].- Inhibited vascular endothelial growth factor-induced proliferation of retinal microvascular endothelial cells (84.1% reduction at 50 nM) [4].- Intravitreal injection (100 nM) reduced neovascularization by 53.1% in a rat oxygen-induced retinopathy model [4] [8].
CAY10502 remains indispensable for validating cPLA2α as a therapeutic target in inflammation and angiogenesis-driven pathologies, providing a template for next-generation inhibitors [1] [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1